molecular formula C7H5BF3NO4 B1611430 4-Nitro-2-(trifluoromethyl)phenylboronic acid CAS No. 408359-15-9

4-Nitro-2-(trifluoromethyl)phenylboronic acid

Cat. No. B1611430
M. Wt: 234.93 g/mol
InChI Key: MBAPFNMGNZZWDX-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 408359-15-9 . It has a molecular weight of 234.93 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BF3NO4/c9-7(10,11)5-3-4(12(15)16)1-2-6(5)8(13)14/h1-3,13-14H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .


Physical And Chemical Properties Analysis

This compound is a solid in physical form . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Catalysis in Organic Synthesis :

    • 2,4-Bis(trifluoromethyl)phenylboronic acid, closely related to 4-Nitro-2-(trifluoromethyl)phenylboronic acid, is an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is particularly useful for α-dipeptide synthesis. The ortho-substituent of boronic acid plays a crucial role in the reaction mechanism (Wang, Lu, & Ishihara, 2018).
  • Materials Science and Nanotechnology :

    • Phenylboronic acids, including derivatives like 4-Nitro-2-(trifluoromethyl)phenylboronic acid, are key in modifying the optical properties of materials like carbon nanotubes. These modifications are important for applications like saccharide recognition and fluorescence modulation (Mu et al., 2012).
    • The compound has also been utilized in the synthesis of fluorescent polymers for cell imaging and enzyme detection. The phenylboronic acid moiety plays a crucial role in these applications (Wen et al., 2012).
  • Molecular Sensing and Detection :

    • Phenylboronic acids, such as the compound , have been used in designing molecular sensors, particularly for detecting saccharides. These sensors exploit the acid's ability to form complexes with saccharides, altering their spectroscopic properties (Ni, Fang, Springsteen, & Wang, 2004).
    • Additionally, derivatives of phenylboronic acid have been explored for applications in affinity chromatography, where they can selectively bind and separate specific molecules like glycoproteins (Myöhänen, Bouriotis, & Dean, 1981).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

The compound can be used in the synthesis of various other compounds, including 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone . These potential applications suggest that this compound could have a wide range of uses in future research and development.

properties

IUPAC Name

[4-nitro-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3NO4/c9-7(10,11)5-3-4(12(15)16)1-2-6(5)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAPFNMGNZZWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573875
Record name [4-Nitro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(trifluoromethyl)phenylboronic acid

CAS RN

408359-15-9
Record name [4-Nitro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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